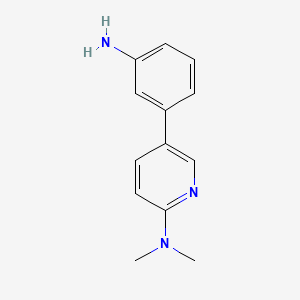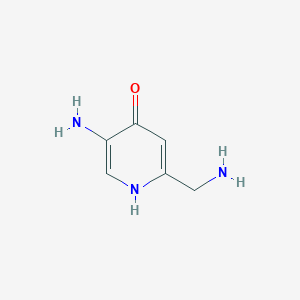
5-Amino-2-(aminomethyl)-4-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(aminomethyl)-4-pyridinol is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two amino groups and a hydroxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(aminomethyl)-4-pyridinol can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(aminomethyl)-4-pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
5-Amino-2-(aminomethyl)-4-pyridinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(aminomethyl)-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can influence various biochemical pathways, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminomethylpyridine: Similar in structure but lacks the hydroxyl group.
4-Hydroxypyridine: Contains a hydroxyl group but lacks the amino groups.
2-Picolylamine: Another derivative of pyridine with different functional groups.
Uniqueness
5-Amino-2-(aminomethyl)-4-pyridinol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, providing a versatile platform for various chemical modifications and applications
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
5-amino-2-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H9N3O/c7-2-4-1-6(10)5(8)3-9-4/h1,3H,2,7-8H2,(H,9,10) |
Clave InChI |
FXVNUWDYPRICOE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Phenyl-4-(3-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B8316475.png)
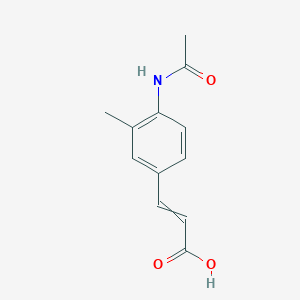


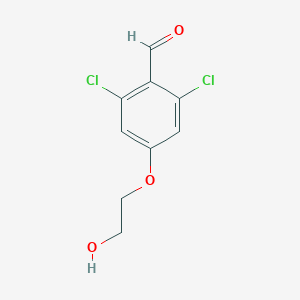

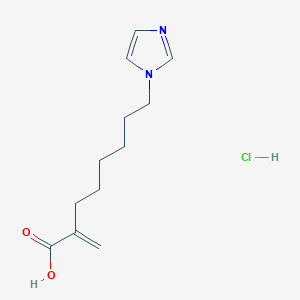
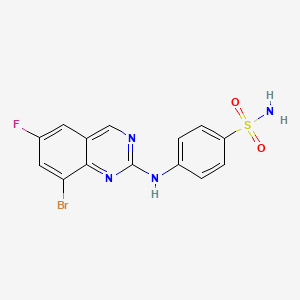
![3-[4-(2-Hydroxyethyl)phenyl]propionitrile](/img/structure/B8316538.png)
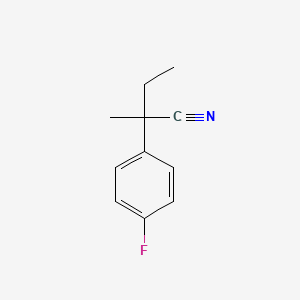
![4-(Thiazolo[4,5-c]pyridin-2-yl)benzenamine](/img/structure/B8316552.png)
